1-(3-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE is a synthetic organic compound characterized by the presence of a tetrazole ring substituted with a 3-chlorophenyl group and a 4-fluorophenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives, with nitriles under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(3-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anti-inflammatory properties.
Material Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and modulate biological activity. The presence of the chlorophenyl and fluorophenylmethylsulfanyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
- 1-(3-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL
- 1-[[3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole
- 3-(4-CHLOROPHENYL)-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE
Uniqueness: 1-(3-CHLOROPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the chlorophenyl and fluorophenylmethylsulfanyl groups enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4S/c15-11-2-1-3-13(8-11)20-14(17-18-19-20)21-9-10-4-6-12(16)7-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVVHOHYFYDHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=NN=N2)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.